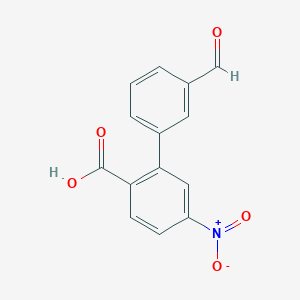

2-(3-Formylphenyl)-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)13-7-11(15(19)20)4-5-12(13)14(17)18/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMYUJPXPJXYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688893 | |

| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-13-7 | |

| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-(3-Formylphenyl)-4-nitrobenzoic Acid Molecular Skeleton

The assembly of the core structure of this compound is a multi-step process that relies on the strategic formation of its substituted benzoic acid and formylphenyl components, followed by their linkage through a carbon-carbon bond-forming reaction.

The 4-nitrobenzoic acid portion of the target molecule requires substitution at the 2-position to enable coupling with the formylphenyl group. A common strategy involves the synthesis of a 2-halo-4-nitrobenzoic acid. These precursors can be prepared through the oxidation of the corresponding substituted alkylbenzenes. google.com For instance, compounds like 2-methyl-4-nitrobenzoic acid can be synthesized from 4-nitro-o-xylene. google.com A documented synthesis of 2-fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate (B83412) (KMnO4). chemicalbook.com Other methods for generating substituted benzoic acids include the hydrolysis of nitriles or amides and the carboxylation of Grignard reagents. wikipedia.org

Table 1: Selected Synthetic Precursors for the Benzoic Acid Core

| Precursor Compound | Starting Material | Key Reagent |

|---|---|---|

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | KMnO₄ chemicalbook.com |

| 2-Methyl-4-nitrobenzoic acid | 4-Nitro-o-xylene | Nitric Acid/Initiator google.com |

| 4-Bromomethyl-3-nitrobenzoic acid | Not specified | Not specified sigmaaldrich.com |

The 3-formylphenyl moiety is typically introduced using an organometallic reagent, most commonly 3-formylphenylboronic acid. This compound serves as a key building block in palladium-catalyzed cross-coupling reactions. The synthesis of formylphenyl substructures can be achieved through various routes, often starting from commercially available precursors. 4-Formylbenzoic acid, a related compound, can be synthesized from various starting materials, including 3-amino-4-hydroxymethylbenzophenone. chemicalbook.com

The crucial step in assembling the this compound skeleton is the formation of the carbon-carbon bond between the two aromatic rings. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose. youtube.com This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid. uwindsor.ca

In this specific synthesis, a 2-halo-4-nitrobenzoic acid (or its ester derivative) is reacted with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base. This reaction is tolerant of a wide variety of functional groups, making it ideal for complex molecule synthesis. uwindsor.ca The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired biaryl product and regenerate the catalyst. youtube.comyoutube.com

Table 2: Typical Conditions for Suzuki Cross-Coupling Reaction

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromo-4-nitrobenzoic acid methyl ester | Electrophilic coupling partner |

| Boronic Acid | 3-Formylphenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation uwindsor.ca |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

Functional Group Interconversions and Derivatization of this compound

The presence of both a carboxylic acid and a formyl group allows for a wide range of subsequent chemical modifications, enabling the synthesis of a diverse library of derivative compounds.

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol, typically under acidic catalysis (Fischer esterification). wikipedia.orgtruman.edu For example, reacting this compound with methanol (B129727) in the presence of a strong acid like sulfuric acid would yield the corresponding methyl ester. truman.edu The use of an entraining liquid can help to remove the water formed during the reaction and drive the equilibrium towards the product. google.com

Table 3: Esterification of the Carboxylic Acid Moiety

| Reactant Alcohol | Resulting Ester |

|---|---|

| Methanol | Methyl 2-(3-formylphenyl)-4-nitrobenzoate |

| Ethanol | Ethyl 2-(3-formylphenyl)-4-nitrobenzoate |

| Phenethyl alcohol | 2-Phenylethyl 2-(3-formylphenyl)-4-nitrobenzoate nist.gov |

Amide Formation: Amides are readily prepared from the carboxylic acid by reaction with ammonia (B1221849) or a primary or secondary amine. lumenlearning.comlibretexts.org The reaction can be sluggish and may require activation of the carboxylic acid. libretexts.org A common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. masterorganicchemistry.com Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation under milder conditions. masterorganicchemistry.com

Table 4: Amide Formation from the Carboxylic Acid Moiety

| Reactant Amine | Resulting Amide |

|---|---|

| Ammonia | 2-(3-Formylphenyl)-4-nitrobenzamide |

| Methylamine | 2-(3-Formylphenyl)-N-methyl-4-nitrobenzamide |

| Aniline (B41778) | 2-(3-Formylphenyl)-N-phenyl-4-nitrobenzamide |

The formyl group, an aldehyde, is a site of rich chemical reactivity, particularly for condensation reactions that form new carbon-carbon or carbon-nitrogen bonds. ucla.edu

Condensation Reactions: The formyl group can participate in various condensation reactions. For example, in a Knoevenagel condensation, it can react with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives) in the presence of a weak base to form a new carbon-carbon double bond.

Wittig Reaction: The formyl group can be converted to an alkene via the Wittig reaction, where it reacts with a phosphorus ylide. This allows for the introduction of a wide range of substituted vinyl groups.

Reductive Amination: The formyl group can be transformed into an amine through reductive amination. This process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction of the imine in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Transformations and Chemical Roles of the Nitro Group (e.g., Reductions, Electrophilic Aromatic Substitution)

The nitro group in this compound is a versatile functional group that dictates much of the compound's reactivity. It is strongly electron-withdrawing, which influences both its own transformation and the reactivity of the aromatic ring to which it is attached.

Reduction of the Nitro Group: The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of derivatives such as amides, sulfonamides, and diazonium salts. acs.org This transformation is typically clean and high-yielding. A variety of methods exist for this reduction, each with its own advantages concerning chemoselectivity and reaction conditions. acs.orgrsc.org

Commonly employed methods include catalytic hydrogenation using molecular hydrogen (H₂) with metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). acs.orgrsc.org For instance, Pd supported on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro compounds to their corresponding anilines. rsc.org The process is generally clean, with water as the only benign byproduct. rsc.org

Alternative methods that avoid the use of high-pressure hydrogen gas include transfer hydrogenation or the use of stoichiometric reducing agents. acs.org Metal-based reagents such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media are classic and effective choices. thieme-connect.com Notably, nanosized activated metallic iron powder has been shown to reduce nitroarenes to aromatic amines in good yields using water as the solvent at elevated temperatures. thieme-connect.com The chemoselective reduction of a nitro group in the presence of other reducible functionalities, such as the formyl group in the target molecule, is a significant challenge. acs.org However, specific catalytic systems have been developed to achieve this selectivity. For example, certain protocols using H₂ gas with platinum colloids have shown inertness towards aldehydes while selectively reducing the nitro group. rsc.org

The general pathway for nitroarene reduction proceeds through several intermediates, starting with the nitrosoarene, followed by the hydroxylamine, and finally the aniline. acs.org

Interactive Table: Comparison of Nitro Group Reduction Methods

| Reducing System | Catalyst/Reagent | Solvent | Temperature | Key Features | Citations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pt colloids | Water | Room Temp. | Selective for nitro group over aldehydes and ketones. | rsc.org |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temp. | Efficient recovery with magnetic catalysts; no dehalogenation. | rsc.org |

| Metal/Acid | Fe, HCl | Ethanol/Water | Reflux | Classic, cost-effective method. | acs.org |

| Metal/Water | Nanosized Fe powder | Water | 210 °C | Environmentally benign; no organic solvents needed. | thieme-connect.com |

Electrophilic Aromatic Substitution (EAS): The aromatic rings of this compound are heavily influenced by the directing effects of their substituents. The nitro group (—NO₂) and the carboxylic acid group (—COOH) are both powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. youtube.com This deactivation means that forcing conditions are typically required to achieve further substitution.

Both the —NO₂ and —COOH groups are meta-directing. youtube.com Therefore, any subsequent electrophilic aromatic substitution on the nitro-substituted ring would be directed to the positions meta to both the nitro and carboxyl groups (i.e., C3 and C5). However, the presence of two strong deactivating groups makes such a reaction highly unfavorable. Similarly, the formyl group (—CHO) on the other ring is also a deactivating, meta-directing group.

The mechanism of EAS, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from a mixture of nitric and sulfuric acids) which is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups destabilizes the carbocation intermediate (the sigma complex) that is formed during the reaction, thus slowing the reaction rate compared to benzene (B151609). youtube.comyoutube.com

Multicomponent Reactions Incorporating this compound or its Precursors

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The functional groups present in this compound—specifically the aldehyde and carboxylic acid—and its reduced amino derivative make it a potential candidate for various MCRs.

While specific MCRs involving this compound are not extensively documented, its structure lends itself to several well-known MCRs:

Reactions involving the aldehyde group: The formyl group is a key component in numerous MCRs. For example, it can participate in the Biginelli reaction with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. It can also be used in the Hantzsch pyridine (B92270) synthesis or in Passerini and Ugi reactions if other components are chosen appropriately. organic-chemistry.org

Reactions involving the carboxylic acid group: The carboxylic acid function can be utilized in isocyanide-based MCRs like the Ugi reaction . The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide derivative. organic-chemistry.org

Reactions involving the amino group precursor: The reduction of the nitro group to an amine (creating 2-(3-formylphenyl)-4-aminobenzoic acid) opens up further possibilities. This amino-aldehyde-carboxylic acid could undergo intramolecular reactions or participate as a key building block in MCRs. The amine functionality is a crucial component for the aforementioned Ugi and Passerini reactions. organic-chemistry.org For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and urea/thiourea can lead to biologically active molecules. organic-chemistry.org

The strategic use of this compound or its precursors in MCRs could lead to the rapid assembly of complex molecular scaffolds, which is highly desirable in fields like medicinal chemistry. nih.gov

Process Optimization and Green Chemistry Considerations in Synthesis

The synthesis of a biaryl compound like this compound typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by functional group manipulations. numberanalytics.commdpi.com Applying the principles of green chemistry to this synthesis is crucial for minimizing environmental impact and improving economic viability. nih.govresearchgate.net

Green Synthesis of the Biaryl Core: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. numberanalytics.commdpi.com Green and sustainable approaches to this reaction focus on several key areas:

Solvent Choice: Replacing traditional organic solvents with water is a primary goal. Aqueous micellar technology, using surfactants to create nanoreactors in water, has been successfully applied to Suzuki couplings, allowing reactions to proceed efficiently in an environmentally benign medium. acs.org

Catalyst Efficiency and Recycling: Palladium is a rare and expensive metal, making catalyst efficiency and recovery paramount. acs.org Research has focused on developing highly active catalysts that can be used at very low loadings (in the parts-per-million range). acs.org Furthermore, creating heterogeneous or recyclable catalysts, such as palladium nanoparticles supported on materials like hydrotalcite, allows for easy separation from the reaction mixture and reuse over multiple cycles without a significant loss of activity. mdpi.com

Energy Consumption: Optimizing reaction conditions, such as temperature, can minimize energy use. researchgate.net Some modern catalytic systems for Suzuki coupling can operate effectively at room temperature. mdpi.com

Interactive Table: Green Suzuki-Miyaura Coupling Conditions

| Catalyst System | Ligand | Solvent | Temperature | Key Green Advantage | Citations |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Water/Surfactant | 55 °C | Lowers Pd loading; aqueous medium. | acs.org |

| HT@NC/Pd | None (heterogeneous) | Water | Room Temp. | Recyclable catalyst ( >10 times); water solvent. | mdpi.com |

Green Approaches to Nitration and Reduction: The introduction and transformation of the nitro group also present opportunities for green process optimization.

Nitration: Traditional nitration methods use a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"), which generates significant acid waste. rsc.org Green alternatives include the use of solid acid catalysts like zeolites, which can enhance regioselectivity and be recycled, or employing milder, recyclable nitrating agents. researchgate.netrsc.org The use of flow chemistry can also improve the safety and efficiency of nitration reactions compared to batch processes. numberanalytics.com

Reduction: As discussed previously, catalytic hydrogenation is a clean reduction method. rsc.org To further enhance sustainability, processes using water as a solvent, such as reductions with nanosized iron powder or certain catalytic systems, are highly desirable. rsc.orgthieme-connect.com These methods avoid the use of flammable organic solvents and potentially hazardous reagents. thieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution and in the solid state. It provides precise information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

In a ¹H NMR spectrum of 2-(3-Formylphenyl)-4-nitrobenzoic acid, the protons would exhibit distinct chemical shifts based on their electronic environments. The aldehydic proton (-CHO) would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The carboxylic acid proton (-COOH) would also be found far downfield, often as a broad singlet above 10 ppm, and its position can be concentration-dependent. The aromatic protons on the two phenyl rings would resonate in the 7.0-8.5 ppm range. The specific splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would be crucial for assigning each proton to its exact position on the substituted rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing in the 165-195 ppm region. The carbon atoms of the aromatic rings would be observed between 120 and 150 ppm, with carbons attached to the electron-withdrawing nitro group appearing further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical values for the functional groups.

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Aldehyde | ¹H (-CHO) | 9.5 - 10.5 |

| Carboxylic Acid | ¹H (-COOH) | > 10 (often broad) |

| Aromatic | ¹H (Ar-H) | 7.0 - 8.5 |

| Aldehyde | ¹³C (C=O) | 185 - 195 |

| Carboxylic Acid | ¹³C (C=O) | 165 - 175 |

| Aromatic | ¹³C (Ar-C) | 120 - 150 |

| Nitro-substituted Carbon | ¹³C (Ar-C-NO₂) | ~145 - 150 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it shows correlations between protons and carbons over two to three bonds, which would be critical for establishing the connectivity between the two phenyl rings and the relative positions of the formyl, nitro, and carboxyl substituents.

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique is sensitive to the effects of molecular packing and intermolecular interactions, such as hydrogen bonding, which are averaged out in solution. By comparing solution and solid-state spectra, information about conformational differences (polymorphism) and the specifics of the crystal lattice can be obtained.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would display a series of characteristic absorption bands. The strong, sharp carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹. The carbonyl stretch of the carboxylic acid is generally found between 1680 and 1710 cm⁻¹. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.

The nitro group (NO₂) would exhibit two distinct stretching vibrations: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for Functional Groups in this compound This table is predictive and based on established group frequencies.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Aldehyde | C-H stretch | ~2820 and ~2720 |

| Aldehyde | C=O stretch | ~1700 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aromatic Rings | C=C stretch | 1400 - 1600 |

| Nitro Group | Asymmetric NO₂ stretch | 1515 - 1560 |

| Nitro Group | Symmetric NO₂ stretch | 1345 - 1385 |

Investigation of Intermolecular Hydrogen Bonding Networks

The presence of a carboxylic acid group strongly suggests the formation of intermolecular hydrogen bonds. In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This dimerization significantly affects the O-H and C=O stretching frequencies in the FT-IR spectrum. The broad O-H band and a shift in the C=O frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl are classic indicators of this interaction. The specific crystal packing could also allow for other hydrogen bonds, potentially involving the nitro or formyl groups, which could be investigated by analyzing subtle shifts in their respective vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV and visible light by this compound is dictated by the presence of several key chromophoric groups.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent aromatic rings and functional groups. The primary chromophores in the molecule are the nitro-substituted benzene (B151609) ring and the formyl-substituted benzene ring.

The 4-nitrobenzoic acid moiety is a significant contributor to the UV-Vis absorption profile. The nitro group (-NO2) acts as a strong electron-withdrawing group, while the carboxylic acid group (-COOH) also influences the electronic distribution. These groups, in conjugation with the benzene ring, give rise to characteristic electronic transitions. The intense absorption bands are typically attributed to π → π* transitions within the benzene ring, which are red-shifted due to the presence of the nitro and carboxyl groups. The nitro group itself can also exhibit n → π* transitions, although these are generally weaker in intensity. For comparison, 4-nitrobenzoic acid exhibits UV-Vis spectral data that can be referenced. nist.govnist.gov

The optical band gap (Eg) is a crucial parameter for materials considered for optoelectronic applications, as it determines the energy required to excite an electron from the valence band to the conduction band. This value can be determined from the UV-Vis absorption spectrum. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is described by the Tauc equation:

(αhν)^n = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By plotting (αhν)^n against hν and extrapolating the linear portion of the curve to the x-axis, the optical band gap can be estimated. banglajol.infoscirp.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The molecular weight of this compound can be precisely determined from its mass spectrum. The molecular ion peak (M+) would confirm the compound's elemental composition.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of nitroaromatic compounds and benzoic acids. youtube.com Key fragmentation steps would likely include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as NO2 (a loss of 46 amu). youtube.com

Loss of the Carboxyl Group: The carboxylic acid group can be lost as COOH (a loss of 45 amu) or as CO2 (a loss of 44 amu) following a rearrangement.

Loss of the Formyl Group: The formyl group can be lost as CHO (a loss of 29 amu).

Cleavage of the Phenyl-Phenyl Bond: The single bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted phenyl cations.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available crystallographic data for the compound This compound .

Studies involving single-crystal X-ray diffraction, powder X-ray diffraction, and detailed analysis of polymorphism for this specific molecule have not been published in accessible scientific journals or deposited in structural databases. The chemical has a registered CAS number of 1261984-13-7 and a molecular formula of C14H9NO5, but its solid-state chemical properties have not been characterized in the literature. cymitquimica.com

Due to the absence of the necessary experimental data, it is not possible to generate a scientifically accurate article on the crystallographic analysis and solid-state chemistry of this compound as requested. The creation of content for the specified outline would require non-existent research findings.

Crystallographic Analysis and Solid State Chemistry

Polymorphism and Solvate Landscape Exploration

Investigation of Crystallization Pathways and Solvent Effects

No information is publicly available on the crystallization behavior of 2-(3-Formylphenyl)-4-nitrobenzoic acid from different solvents or under varying conditions.

Studies on the Stability and Interconversion of Polymorphs

There are no published studies on the polymorphic forms of this compound, their relative stabilities, or the conditions under which they might interconvert.

Co-crystallization and Multi-Component Solid Forms involving Analogues

No data has been found on any attempts to form co-crystals or other multi-component solid forms of this compound with any analogue compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. chemrxiv.org For 2-(3-Formylphenyl)-4-nitrobenzoic acid, these calculations are typically performed using software packages like Gaussian. esisresearch.orgepstem.net Methods such as Hartree-Fock (HF) and DFT functionals like B3LYP are commonly employed, often with basis sets such as 6-311++G(d,p) to ensure accurate results. epa.govnih.govnih.gov DFT methods, especially B3LYP, are often favored as they provide a good balance between computational cost and accuracy, frequently showing superior performance over scaled HF approaches for molecular systems. nih.govnih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For molecules like this compound, calculations would likely explore the relative orientations of the two phenyl rings and the carboxylic acid and formyl groups. semanticscholar.org The resulting optimized parameters, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data if available, though theoretical values for molecules in the gaseous phase may differ slightly from those in a solid crystalline state. researchgate.net

The electronic structure describes the distribution and energy of electrons within the molecule. niscpr.res.in DFT calculations provide detailed information on this, revealing how the electron-withdrawing nitro group and formyl group, along with the carboxylic acid function, influence the electron density across the aromatic rings.

Table 1: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP)

This table presents typical bond length and bond angle values that would be expected from a geometry optimization calculation. Actual values can vary based on the specific computational method and basis set used.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Value | Angle | Expected Value |

| C(carboxyl)-OH | 1.35 | O-C(carboxyl)-O | 122.5 |

| C(carboxyl)=O | 1.21 | C-N(nitro)-O | 118.0 |

| C(formyl)-H | 1.10 | C-C(formyl)-O | 124.0 |

| C-N(nitro) | 1.48 | C-C-C (ring) | ~120.0 |

| C-C (inter-ring) | 1.49 | C-C-H (ring) | ~120.0 |

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational analysis can be performed to assign the fundamental modes observed in Fourier Transform Infrared (FT-IR) and FT-Raman spectra. scirp.orgniscpr.res.in Calculations using DFT methods can predict the wavenumbers and intensities of vibrational bands corresponding to specific functional groups, such as the C=O stretching of the carboxylic acid and aldehyde, the asymmetric and symmetric stretching of the NO2 group, and various C-H and aromatic ring vibrations. esisresearch.orgniscpr.res.in Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov For instance, the characteristic antisymmetric NO2 stretching vibration is expected in the region of 1580 ± 80 cm⁻¹. esisresearch.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. epstem.netliverpool.ac.uk Theoretical ¹H and ¹³C NMR spectra can be simulated for this compound. chemicalbook.com These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. nih.govcolostate.edu The accuracy of these predictions can be high, with reported mean absolute errors as low as 0.28 ppm for ¹H shifts using advanced models. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups

This table shows typical calculated (scaled) and described experimental frequency ranges for the main functional groups of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3200-2500 (broad) | researchgate.net |

| Carboxylic Acid (-COOH) | C=O Stretch | 1725-1700 | researchgate.net |

| Aldehyde (-CHO) | C=O Stretch | 1740-1720 | rsc.org |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1580-1500 | esisresearch.org |

| Nitro Group (-NO₂) | Symmetric Stretch | 1380-1320 | esisresearch.org |

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. beilstein-journals.orgresearchgate.net For this compound, the HOMO is expected to be localized on the phenyl ring system, which acts as the electron donor, while the LUMO is likely distributed over the electron-withdrawing nitro and formyl groups, which act as electron acceptors. researchgate.net The energy gap indicates the potential for intramolecular charge transfer, a key property in many functional organic materials. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the charge distribution on the surface of a molecule. nih.govresearchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. researchgate.netresearchgate.net In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the nitro, carboxyl, and formyl groups, indicating these are the sites for electrophilic attack. mdpi.com Positive potential (colored blue) would be found near the hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying them as sites for nucleophilic attack. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. niscpr.res.inuni-muenchen.de Although known to be dependent on the basis set used, it provides a valuable qualitative understanding of the charge distribution. niscpr.res.inuni-muenchen.de For this compound, this analysis would quantify the electron-withdrawing effects of the substituents. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the acidic hydrogen of the carboxyl group, the formyl hydrogen, and the carbon atoms attached to electronegative groups would exhibit positive charges. researchgate.netresearchgate.net This charge distribution influences many molecular properties, including the dipole moment and polarizability. nih.govniscpr.res.in

Molecular Modeling and Molecular Dynamics Simulations

While quantum mechanics excels at describing individual molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules in larger systems, such as in solution or in aggregates.

The structure of this compound, with its hydrogen-bond-donating carboxylic acid group and various acceptor sites (oxygen atoms of the carboxyl, nitro, and formyl groups), suggests a strong tendency for self-association. In the solid state, related benzoic acid derivatives are known to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. semanticscholar.org Computational studies on similar compounds have also identified the formation of larger aggregates, such as hexameric clusters sustained by hydrogen bonds. nih.gov Molecular dynamics simulations can be employed to explore how these molecules interact and aggregate in different solvents, providing insight into their solution-state behavior and the stability of various intermolecular complexes. researchgate.net

Conformational Analysis and Torsional Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the two phenyl rings. This rotation is not free and is governed by a torsional energy barrier. Computational methods, particularly density functional theory (DFT), are instrumental in mapping this landscape. rsc.orgresearchgate.net The analysis involves calculating the molecule's energy as the dihedral angle between the two rings is systematically varied.

For biaryl systems, the planarity or non-planarity of the lowest-energy conformation is a balance between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between ortho-substituents, which favors a twisted conformation. ic.ac.ukresearchgate.net In this compound, the substituents are at the meta and para positions relative to the inter-ring bond, suggesting that steric hindrance is less pronounced than in ortho-substituted biphenyls. However, the presence of the carboxylic acid and formyl groups can introduce intramolecular hydrogen bonding or other electrostatic interactions that influence the preferred conformation.

The torsional barrier represents the energy required to rotate from a low-energy (stable) conformation to a high-energy (transition state) conformation. For many substituted biphenyls, the transition states often correspond to the fully planar or fully perpendicular (90-degree twist) arrangements. researchgate.net DFT calculations can accurately predict these barriers, which are crucial for understanding the molecule's flexibility and how it might adapt its shape when interacting with other molecules, such as in a crystal lattice or a protein binding site. rsc.orgresearchgate.net

Table 1: Illustrative Torsional Energy Barriers for Substituted Biaryl Systems This table presents typical calculated torsional barrier data for analogous biaryl compounds to illustrate the range of energies involved. The values for this compound would require specific calculation.

| Compound System | Method | Lowest Energy Dihedral Angle (°) | Planar Barrier (kcal/mol) | Perpendicular Barrier (kcal/mol) |

|---|---|---|---|---|

| Biphenyl (B1667301) | CCSD(T) | ~45° | ~1.9 | ~2.0 |

| 2,2'-Difluorobiphenyl | B3LYP | ~58° | >10 | 0 (Transition State) |

Ligand-Protein Interaction Profiling

While not assessing biological activity, computational docking can profile the potential binding modes of this compound with proteins. This involves placing the ligand into the active site of a target protein in silico to predict its most likely binding orientation and interaction types. imrpress.comnih.gov The functional groups on the molecule dictate its interaction potential.

The key interacting moieties of this compound are:

Carboxylic Acid Group: This is a versatile group that can act as a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). In its deprotonated carboxylate form, it can form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine. nih.gov

Nitro Group: The oxygen atoms of the nitro group are potent hydrogen bond acceptors.

Formyl Group: The carbonyl oxygen of the aldehyde is also a hydrogen bond acceptor. researchgate.net

Aromatic Rings: The two phenyl rings can participate in hydrophobic interactions with nonpolar residues and engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular docking algorithms explore various conformations of the ligand within the binding pocket and score them based on an energy function that estimates the strength of these interactions. mdpi.com The results provide a profile of which residues the ligand is likely to interact with and in what manner, offering a chemical blueprint of its binding potential. For example, a docking simulation might reveal a preferred pose where the carboxylic acid forms a salt bridge with a lysine while the nitro-group-bearing ring is buried in a hydrophobic pocket.

Crystal Structure Prediction Methodologies

Crystal Structure Prediction (CSP) is a computational field dedicated to identifying the most stable crystalline arrangements (polymorphs) of a molecule based solely on its chemical diagram. researchgate.netnih.govrsc.org Methodologies for organic molecules have advanced significantly, becoming a vital tool in materials science and pharmaceutical development. annualreviews.orgnih.gov

The process typically involves two main stages:

Search: Generating a vast number of plausible crystal packing arrangements in various space groups. This is often done using algorithms that treat the molecule as a rigid or flexible body.

Ranking: Calculating the lattice energy of each generated structure to rank them by stability. This is usually performed with a hierarchy of computational accuracy, starting with faster force fields and progressing to more accurate (but computationally expensive) quantum mechanical methods, such as DFT with dispersion corrections (DFT-D). nih.gov

Computational Approaches to Polymorph Discovery

CSP is the primary ab initio method for discovering potential polymorphs. rsc.org By mapping out the "crystal energy landscape," CSP can identify all low-energy structures that are thermodynamically feasible, even those that may be difficult to produce experimentally. nih.gov This is particularly important for molecules like this compound, which possess multiple hydrogen bond donors and acceptors, leading to a high probability of forming different stable packing motifs. mdpi.com

Computational screening can guide experimental efforts by providing specific target structures to search for. Techniques like enhanced sampling molecular dynamics can also be used to simulate nucleation and crystal growth, offering insights into how different polymorphs might emerge from solution or the melt. acs.org The discovery of new polymorphs often relies on finding the right kinetic conditions to trap a metastable form before it converts to the most stable one, and computational studies can provide clues about these conditions.

Rationalization of Observed Crystal Forms and Preferred Packing Arrangements

Once a crystal structure is determined experimentally (or predicted with high confidence), computational tools are used to rationalize why it is stable. This involves analyzing the network of intermolecular interactions that hold the molecules together. mdpi.com For this compound, the packing arrangement would be dominated by a competition and synergy between several strong interactions.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Molecules that exhibit a strong nonlinear optical (NLO) response are crucial for applications in photonics and optoelectronics. The key molecular feature for second-order NLO properties is a significant difference in electron distribution between the ground and excited states, typically achieved in molecules with electron donor (D) and acceptor (A) groups connected by a π-conjugated system (D-π-A).

This compound possesses the fundamental components for NLO activity. The nitro group is a very strong electron-withdrawing group (acceptor), while the formylphenyl moiety can act as a π-system that helps relay charge. The presence of this intramolecular charge-transfer character suggests the molecule could have a non-zero first hyperpolarizability (β), the molecular coefficient that governs second-order NLO phenomena.

Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), are the standard methods for predicting NLO properties. nih.govresearchgate.net These simulations can compute the static and frequency-dependent hyperpolarizability tensors. The magnitude of β is highly sensitive to the molecular structure and the efficiency of the charge transfer. While DFT methods are known to sometimes overestimate the absolute values, they are excellent for comparing related molecules and identifying promising candidates for synthesis and experimental validation. nih.gov

Table 2: Illustrative Calculated First Hyperpolarizability (β) for D-π-A Aromatic Compounds This table shows representative DFT-calculated β values for similar nitro-aromatic systems. The specific value for this compound would depend on the chosen computational method and basis set.

| Compound | Method | Basis Set | β (10⁻³⁰ esu) |

|---|---|---|---|

| p-Nitroaniline | B3LYP | 6-31+G(d) | ~9.2 |

| 4-methoxy-4'-nitrostilbene | BMK | 6-31+G(*) | ~65 |

Structure Property Relationships and Functional Applications in Advanced Chemical Research

Design and Synthesis of Derivatives for Specific Material Properties

The inherent functionalities of 2-(3-Formylphenyl)-4-nitrobenzoic acid serve as reactive handles for the synthesis of a wide array of derivatives with tailored properties. Strategic modification of its three primary functional groups—carboxylic acid, formyl, and nitro—allows for the fine-tuning of electronic, optical, and assembly behaviors for specific material applications. chemicalbook.comnbinno.com Materials scientists can harness the unique chemical structure of nitrobenzoic acid derivatives to design functional materials for use in sensors, coatings, and optoelectronic devices. chemicalbook.com

The synthesis of derivatives often begins with well-established chemical transformations. For instance, the carboxylic acid group can be converted into esters or amides to alter solubility and steric profile or to introduce new hydrogen-bonding sites. The formyl group is a versatile precursor for imines via condensation reactions or can be oxidized to a second carboxylic acid or reduced to a hydroxyl group, significantly changing the molecule's polarity and coordination ability. The nitro group is a strong electron-withdrawing group that heavily influences the molecule's electronic properties; its reduction to an amine group provides a key nucleophilic site for further functionalization and is a common strategy in the synthesis of dyes and pharmaceutical precursors. guidechem.comwikipedia.org

Perfluoroalkylation of benzoic acid derivatives has been shown to produce supramolecular gelators capable of forming gels in various organic solvents, indicating potential applications in environmental remediation, such as treating oil spills. nih.govnih.gov Similarly, functionalization with siloxane chains can transform high-melting-point crystalline solids into room-temperature liquids, a desirable property for developing solvent-free liquid materials. mdpi.com These targeted synthetic modifications allow for the creation of novel molecules from building blocks like this compound, leading to materials with precisely engineered characteristics. wuttkescience.com

Table 1: Synthetic Modifications of this compound and Their Impact on Material Properties

| Functional Group | Reaction Type | Resulting Group | Potential Impact on Material Properties |

| Carboxylic Acid | Esterification | Ester (-COOR) | Increased solubility in organic solvents; altered liquid crystal phases. |

| Amidation | Amide (-CONR₂) | Modified hydrogen-bonding patterns; precursor for polymers. | |

| Salt Formation | Carboxylate (-COO⁻) | Enhanced water solubility; formation of ionic liquid crystals. | |

| Formyl Group | Oxidation | Carboxylic Acid (-COOH) | Increased acidity and hydrogen-bonding capability. |

| Reduction | Hydroxymethyl (-CH₂OH) | Introduction of a hydrogen-bond donor site; new coordination vector. | |

| Condensation | Imine/Schiff Base (-CH=NR) | Creation of photo-responsive or metal-coordinating materials. | |

| Nitro Group | Reduction | Amine (-NH₂) | Strong change in electronic properties (from withdrawing to donating); key site for further functionalization. |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct ordered structures from molecular components. wikipedia.org The distinct functional groups and aromatic systems of this compound make it an excellent candidate for designing complex, self-assembled architectures.

The control of self-assembly in two dimensions on solid surfaces can lead to applications like organic network templates and molecular electronic devices. mpg.de The structure of this compound is inherently programmed for directional interactions. The carboxylic acid is a powerful hydrogen-bond donor and acceptor, the formyl and nitro groups are effective hydrogen-bond acceptors, and the two phenyl rings facilitate π-π stacking interactions. researchgate.net This combination of forces allows the molecule to act as a versatile building block for creating well-defined supramolecular structures. researchgate.net By modifying the building blocks, for instance through perfluoroalkylation, self-assembly can be guided to form materials like supramolecular gels. nih.govnih.gov The spontaneous formation of these stable, well-defined structures is driven by a collection of non-covalent interactions, including hydrogen bonding and aromatic interactions. nih.govresearchgate.net

A cornerstone of crystal engineering is the use of strong, directional hydrogen bonds to control molecular self-assembly during crystallization. researchgate.net Carboxylic acids are renowned for their tendency to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This robust interaction is a primary driver in the self-assembly of this compound. Studies on benzoic acid and its derivatives show that these hydrogen-bonded dimers can further organize into higher-order structures like tetramers through aromatic interactions. researchgate.net

Beyond the primary dimer motif, the formyl and nitro groups can act as secondary hydrogen bond acceptors. This allows the carboxylic acid dimers to connect into larger, more complex arrangements. For example, the remaining acidic proton of a carboxyl group or other donors in a co-crystal system can form hydrogen bonds with the oxygen atoms of the nitro group. core.ac.uk This leads to the formation of extended one-dimensional chains or two-dimensional sheets, creating robust supramolecular networks. The interplay between strong carboxylic acid dimerization and weaker secondary interactions provides a pathway to complex and predictable crystalline architectures. researchgate.net While intramolecular hydrogen bonding can occur in some ortho-substituted nitrobenzoic acids, intermolecular bonding is often favored as it leads to greater stability in the solid state. quora.comstackexchange.com

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, driven by non-covalent interactions. wikipedia.org In this context, this compound is an ideal guest molecule due to its defined size, shape, and multiple interaction sites.

Macrocyclic hosts such as cyclodextrins, calixarenes, or synthetic molecular cages can provide cavities of complementary size and chemical nature to bind the guest molecule. wikipedia.orgnih.gov The binding would be governed by a combination of forces:

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with polar or charged sites within the host's cavity.

π-π Stacking: The two aromatic rings of the biphenyl (B1667301) system can engage in stacking interactions with aromatic panels on the host molecule.

Dipole-Dipole Interactions: The polar formyl and nitro groups can interact with corresponding polar regions of the host.

This multi-point recognition allows for high selectivity, where the host preferentially binds this compound over other molecules with different shapes or functional groups. Such host-guest systems have applications in sensing, where binding can trigger a detectable signal, or in controlling reactivity by encapsulating the guest and isolating it from the bulk environment. nih.govosti.gov

Applications as Synthetic Intermediates in Fine Chemical Synthesis

The value of a chemical compound is often measured by its utility as a building block for more complex, high-value molecules. researchgate.net Nitrobenzoic acids are recognized as important intermediates for producing pharmaceuticals and dyes. chemicalbook.comguidechem.comnih.gov

Many modern pharmaceuticals feature complex molecular architectures built from versatile chemical synthons. This compound is a valuable precursor because its three distinct functional groups can be transformed selectively into other functionalities commonly found in bioactive molecules. nbinno.comapjhs.com For example, compounds like 3-Methyl-4-nitrobenzoic acid are crucial intermediates in the synthesis of essential medicines such as telmisartan. nbinno.com The preparation of heterocyclic compounds, which are ubiquitous in medicine, often relies on building blocks that possess multiple reactive sites. nih.gov

The synthetic utility of this compound lies in a few key transformations:

Nitro Group Reduction: The conversion of the nitro group to an aniline (B41778) is a fundamental step in many pharmaceutical syntheses. This amine can then be used to form amides, sulfonamides, or participate in reactions to build heterocyclic rings.

Carboxylic Acid Derivatization: The carboxylic acid can be readily converted to esters or amides. The formation of an amide bond is one of the most common reactions in medicinal chemistry.

Formyl Group Chemistry: The aldehyde functionality is a gateway to a vast number of chemical structures. It can undergo reductive amination to form secondary amines, Wittig-type reactions to form alkenes, or serve as an electrophile in aldol (B89426) or similar condensation reactions to build carbon-carbon bonds.

These reliable and high-yielding transformations make this compound a strategic starting material for constructing the complex scaffolds required in drug discovery programs. nih.gov

Table 2: Key Transformations for Pharmaceutical Intermediate Synthesis

| Starting Functional Group | Transformation | Reagents/Conditions (Examples) | Resulting Functional Group | Relevance in Medicinal Chemistry |

| **Nitro (-NO₂) ** | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | A primary building block for a vast range of heterocycles, amides, and sulfonamides. wikipedia.org |

| Carboxylic Acid (-COOH) | Amide Formation | SOCl₂, then R₂NH | Amide (-CONR₂) | The amide bond is a cornerstone of peptide mimics and many small molecule drugs. |

| Formyl (-CHO) | Reductive Amination | RNH₂, NaBH₃CN | Secondary Amine (-CH₂NHR) | Introduces basic nitrogen centers, crucial for solubility and receptor binding. |

| Formyl (-CHO) | Heterocycle Formation | Condensation with diamines | Imidazole, Pyrimidine, etc. | Heterocyclic rings are core scaffolds in a majority of modern pharmaceuticals. nih.gov |

Building Blocks for Agrochemical Intermediates

The molecular architecture of this compound, featuring a nitro group, a carboxylic acid, and an aldehyde functional group, suggests its potential as a versatile precursor in the synthesis of complex agrochemical intermediates. Nitroaromatic compounds are a significant class of industrial chemicals utilized in the synthesis of a wide array of products, including pesticides. asm.org The presence of the nitro group can be a critical element in the biological activity of a potential agrochemical, while the carboxylic acid and aldehyde moieties offer multiple reaction sites for further chemical elaboration.

Aromatic aldehydes and their derivatives are recognized as important building blocks in the creation of more complex molecules, including those with applications as biodegradable agrochemicals. fiveable.meresearchgate.netwisdomlib.org The formyl group can undergo a variety of transformations, such as oxidation, reduction, and condensation reactions, to build the carbon skeleton of active agrochemical ingredients. For instance, condensation reactions with other molecules are a common strategy for creating compounds with desired herbicidal or pesticidal properties. nowgonggirlscollege.co.in

The synthesis of benzoic acids is important in the agrochemical industry as they are used as herbicides. researchgate.net The carboxylic acid group in this compound can be converted into esters, amides, or other derivatives, which may possess enhanced biological activity or improved formulation properties. The combination of these functional groups on a biphenyl scaffold provides a platform for developing new agrochemical structures with potentially novel modes of action.

Intermediates for Dyes and Pigments

The chemical structure of this compound makes it a promising candidate as an intermediate in the synthesis of dyes and pigments. Nitroaromatic compounds are foundational in the production of various classes of dyes. asm.orgslideshare.net Specifically, nitrobenzoic acid derivatives, such as p-nitrobenzoic acid, are crucial precursors for a range of dyes, including diazo dyes, acid dyes, and direct dyes. liskonchem.comguidechem.comchemicalbook.com

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov While this compound itself is not a primary amine, its nitro group can be readily reduced to an amino group, yielding a versatile intermediate for diazotization. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a wide spectrum of colors. The presence of the carboxylic acid and formyl groups on the biphenyl structure could be used to modify the final dye's properties, such as solubility, lightfastness, and affinity for different fibers. liskonchem.com

Aromatic aldehydes also serve as key intermediates in the synthesis of various chemicals, including dyes. numberanalytics.com The formyl group can participate in condensation reactions to create larger conjugated systems, which are characteristic of many chromophores. This reactivity, combined with the structural features of a nitro-substituted biphenyl carboxylic acid, positions this compound as a potentially valuable intermediate for creating novel colorants for the textile and dyeing industries. researchgate.net

Development as Analytical Standards or Calibrants in Spectrometric Methods

The development of analytical standards is crucial for ensuring the accuracy and reliability of chemical analyses. Organic analytical standards are particularly important in fields like environmental testing, pharmaceuticals, and food quality control. market.us this compound, with its well-defined chemical structure and multiple functional groups, has the potential to be developed as an analytical standard or calibrant for various spectrometric methods. nih.gov

Spectrophotometric methods can be used for the quantification of specific functional groups, such as carbonyls (from the aldehyde), carboxyls, and nitro groups. libretexts.orgtandfonline.com Due to its distinct structural features, this compound could serve as a reference material for developing and validating such methods. Its unique combination of functional groups would produce a characteristic spectral fingerprint in techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, making it useful for instrument calibration and performance verification.

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the purity and stability of analytical standards are paramount. nih.gov The development of this compound as a standard would require rigorous purification and characterization to establish its certified purity. Once certified, it could be used to quantify other aromatic compounds with similar structural motifs in complex matrices. However, the lack of commercially available authentic standards for many complex organic molecules often hinders quantitative analysis, making the synthesis and certification of new standards a valuable endeavor. rsc.org

Exploration in Non-linear Optical (NLO) Materials Research

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical signal processing, frequency conversion, and other optoelectronic technologies. researchgate.netmdpi.com The molecular structure of this compound possesses several key features that suggest its potential as a promising candidate for NLO materials research.

A common design strategy for organic NLO molecules is the creation of a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a conjugated π-electron system. mdpi.comnih.gov In this compound, the nitro group is a strong electron-withdrawing group. nih.govquora.comquora.com The biphenyl core provides an extended conjugated system that can facilitate intramolecular charge transfer (ICT), a key mechanism for generating a large second-order hyperpolarizability (β), which is a measure of a molecule's intrinsic NLO response. nih.govscientific.net

The presence of multiple functional groups (nitro, formyl, and carboxylic acid) offers opportunities for further molecular engineering to enhance the NLO properties. mdpi.com For instance, the aldehyde group could be reacted to extend the conjugation length or to introduce additional donor or acceptor moieties, potentially leading to materials with even larger NLO responses. nih.gov Theoretical methods, such as Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this molecule and its derivatives, guiding the synthesis of new organic third-order NLO materials. nih.govresearchgate.net

Environmental Chemistry Research (e.g., Stability and Degradation Pathways)

The environmental fate of synthetic organic compounds is a critical area of research. Nitroaromatic compounds, due to their widespread use, have led to environmental contamination. asm.orgnih.gov The electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring make many nitroaromatics resistant to oxidative degradation. asm.org Consequently, they can be persistent in soil and groundwater. nih.gov

The degradation of this compound in the environment would likely involve microbial action. nih.gov Bacteria have evolved pathways to break down nitroaromatic compounds, often using them as a source of carbon and nitrogen. asm.org The degradation of aromatic carboxylic acids can proceed through various aerobic pathways, often involving initial oxidation and subsequent ring cleavage. unesp.brresearchgate.netnih.gov The presence of the nitro group can influence the specific degradation pathway. For some nitroaromatic compounds, the initial step in biodegradation is the reduction of the nitro group to a hydroxylamine, followed by enzymatic rearrangement and ring fission. nih.gov

The stability of this compound would also be influenced by abiotic factors. For instance, some nitrobenzoic acids are stable under normal storage conditions but should be protected from direct sunlight and extreme temperatures. suvchemlaboratorychemicals.com Photodegradation could be a potential transformation pathway in the environment, especially in aqueous systems. Research into the specific microbial and photochemical degradation pathways of this compound would be necessary to fully understand its environmental persistence and potential for bioremediation. routledge.comcswab.org

Interactive Data Tables

Table 1: Potential Agrochemical Applications of this compound Derivatives This table presents hypothetical data based on the known applications of related chemical structures.

| Derivative Class | Potential Application | Rationale |

|---|---|---|

| Esters (from carboxylic acid) | Herbicides | Modification of the carboxylic acid group can alter plant uptake and translocation. |

| Amides (from carboxylic acid) | Fungicides | The amide bond is a common feature in many fungicidal compounds. |

| Schiff Bases (from aldehyde) | Insecticides | Condensation of the aldehyde with amines can lead to compounds with insecticidal activity. |

| Oximes (from aldehyde) | Pesticide Synergists | Oxime derivatives can sometimes inhibit detoxification enzymes in pests. |

Table 2: Potential Dye Classes Synthesized from this compound Intermediate This table is illustrative of the potential applications in dye synthesis based on the compound's functional groups.

| Dye Class | Synthetic Pathway | Potential Color Range |

|---|---|---|

| Azo Dyes | Reduction of nitro group to amine, followed by diazotization and coupling. | Yellow, Orange, Red |

| Methine Dyes | Condensation of the aldehyde group with active methylene (B1212753) compounds. | Yellow to Blue |

| Anthraquinone (B42736) Dyes | Use as a building block in more complex syntheses leading to anthraquinone structures. | Red, Blue, Green |

Future Research Directions and Emerging Paradigms

The biphenyl (B1667301) scaffold is a privileged structure in chemistry, forming the backbone of liquid crystals, advanced polymers, and a multitude of pharmaceutical agents. Within this class of molecules, 2-(3-Formylphenyl)-4-nitrobenzoic acid represents a particularly intriguing, yet underexplored, compound. Its unique arrangement of a carboxylic acid, a nitro group, and a formyl group across two phenyl rings presents a rich platform for novel chemical exploration. The following sections outline future research directions that could unlock the potential of this molecule and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Formylphenyl)-4-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: A multistep synthesis can be designed starting with nitration of benzoic acid derivatives, followed by formylation. For example, 4-nitrobenzoic acid (precursor) can undergo electrophilic substitution to introduce the formyl group at the meta position. Key steps include:

- Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) at 80–100°C to introduce the formyl group selectively .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can solubility data for 4-nitrobenzoic acid derivatives guide solvent selection for experimental workflows?

Methodological Answer: The Abraham solvation model provides predictive solubility parameters for 4-nitrobenzoic acid derivatives in organic solvents. Key descriptors include:

| Solute Descriptor | Value |

|---|---|

| E (Excess molar refraction) | 0.990 |

| S (Dipolarity) | 1.520 |

| A (H-bond acidity) | 0.680 |

| B (H-bond basicity) | 0.440 |

| L (Log P) | 5.7699 |

These values predict solubility in alcohols (e.g., ethanol: log Pcalc = 1.792) and cyclic ethers (e.g., THF: log Pcalc = 1.830) . Use polar aprotic solvents (e.g., DMF) for reactions requiring high solubility.

Advanced Research Questions

Q. How can computational models resolve contradictions in solubility data for nitrobenzoic acid derivatives?

Methodological Answer: Discrepancies in solubility (e.g., in 3-methyl-1-butanol vs. 2-pentanol) arise from solvent polarity and hydrogen-bonding differences. To address this:

- Apply the Abraham model to calculate partition coefficients (log P/L) using solute descriptors .

- Validate predictions with experimental HPLC retention data (e.g., log Lcalc = 8.713 vs. log Lexp = 8.70 ± 0.088) .

- Use statistical tools (e.g., Microsoft Solver) to optimize descriptor accuracy (SD < 0.076 log units) .

Q. What analytical strategies are recommended for tracking metabolic reduction of the nitro group in this compound?

Methodological Answer:

- Enzymatic Reduction : Use Lactobacillus plantarum PnbA reductase with NADPH cofactor (100 μM substrate, pH 7.4) to reduce nitro to hydroxylamine intermediates. Monitor via HPLC-MS (ESI negative mode, m/z 166 for 4-nitrobenzoic acid) .

- Metabolite Validation : Normalize GC-MS data with 4-nitrobenzoic acid as an internal standard. Use MetaboAnalyst 4.0 for log transformation and volcano plot analysis .

Q. How can quantum chemical studies optimize the compound’s reactivity for targeted drug design?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311++G**) to analyze electron density at the formyl and nitro groups.

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .

- Correlate HOMO-LUMO gaps with experimental reduction potentials (e.g., enzymatic reduction efficiency) .

Q. What strategies mitigate interference from byproducts during chromatographic analysis?

Methodological Answer:

- Column Selection : Use C18 reverse-phase columns with 0.1% formic acid in mobile phases to improve peak resolution.

- Detector Calibration : Optimize UV detection at 280 nm (4-nitrobenzoic acid) and 243 nm (dinitro derivatives) .

- Internal Standards : Spike with deuterated analogs (e.g., 4-nitrobenzoic acid-d4) to correct for matrix effects .

Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?

Methodological Answer:

- Steric Effects : Substituents at the 3-formylphenyl group hinder electrophilic substitution at the ortho position. Use bulky solvents (e.g., tert-butanol) to direct reactions to the para position .

- Electronic Effects : Electron-withdrawing nitro groups deactivate the benzene ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) for further functionalization .

Q. What protocols ensure reproducibility in measuring McGowan volumes for solvation models?

Methodological Answer:

- Calculate McGowan volume (V) using atomic group contributions:

.

For 4-nitrobenzoic acid, . - Validate with gas-phase solute concentrations () using regression analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.